4,6-Dimethyl-2-phenyl-nicotinonitrile
Description
4,6-Dimethyl-2-phenyl-nicotinonitrile is a pyridine-based heterocyclic compound characterized by a cyano group at position 3, methyl substituents at positions 4 and 6, and a phenyl ring at position 2. The methyl groups enhance steric stability, while the phenyl substituent contributes to π-π stacking interactions, influencing both molecular packing and binding affinities . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in protocols using potassium carbonate in DMF for functionalization .
Properties
IUPAC Name |
4,6-dimethyl-2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMUBRGJIOHNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4,6-dimethyl-nicotinonitrile Intermediate
The initial key intermediate in the preparation of 4,6-Dimethyl-2-phenyl-nicotinonitrile is 2-chloro-4,6-dimethyl-nicotinonitrile. This compound is synthesized by chlorination of 3-cyano-4,6-dimethyl-2-pyridone using phosphorus oxychloride. This halogenation step introduces a reactive chlorine substituent at the 2-position of the pyridine ring, enabling subsequent nucleophilic aromatic substitution (SN-Ar) reactions.
- Reaction conditions: Treatment of 3-cyano-4,6-dimethyl-2-pyridone with phosphorus oxychloride under controlled conditions.
- Purpose: To activate the 2-position for substitution by amines or other nucleophiles.
Nucleophilic Aromatic Substitution to Introduce Phenyl Group
The 2-chloro intermediate undergoes nucleophilic aromatic substitution with aniline derivatives to introduce the phenyl substituent at the 2-position. Specifically, refluxing 2-chloro-4,6-dimethyl-nicotinonitrile with 4-aminoacetophenone in ethanol with a catalytic amount of concentrated hydrochloric acid yields 2-(p-acetylphenyl)amino-4,6-dimethylnicotinonitrile.
- Reaction conditions: Reflux in ethanol with HCl catalyst for 6 hours.
- Outcome: Formation of a 2-aminoaryl substituted nicotinonitrile derivative.
- Yield: Approximately 82%.
- Characterization: Confirmed by IR and ^1H NMR spectroscopy, showing characteristic signals for NH, aromatic protons, pyridine protons, and methyl groups.
Alternative Preparation via Cross-Coupling Catalysis (Nickel Complex Catalysis)
A related preparation method involves the use of 4,6-dimethyl-2-mercaptopyrimidine nickel(II) complexes as catalysts in cross-coupling reactions between primary and secondary alcohols to selectively form C-C bonds. Although this method is described for mercaptopyrimidine derivatives, it suggests that similar catalytic systems might be adapted for the synthesis of nicotinonitrile derivatives through selective coupling reactions under inert atmosphere and controlled conditions.
- Catalyst: 4,6-dimethyl-2-mercaptopyrimidine nickel(II) complex.
- Solvent: Anhydrous toluene.
- Conditions: 100°C, 24 hours, inert gas atmosphere (N2, He, Ne, or Ar).
- Molar ratios: Primary alcohol: secondary alcohol: alkali: catalyst = 1.5:1:0.5:0.05.
This method highlights the use of metal-ligand complexes in selective synthesis, which could be adapted for phenyl substitution on nicotinonitrile rings.
Summary Table of Preparation Methods
| Step | Starting Material / Reagent | Reaction Type | Conditions | Outcome / Product | Yield / Notes |
|---|---|---|---|---|---|
| 1 | 3-cyano-4,6-dimethyl-2-pyridone + POCl3 | Chlorination (halogenation) | Controlled temperature | 2-chloro-4,6-dimethyl-nicotinonitrile | Established method |
| 2 | 2-chloro-4,6-dimethyl-nicotinonitrile + 4-aminoacetophenone | Nucleophilic aromatic substitution (SN-Ar) | Reflux in ethanol + HCl catalyst, 6 h | 2-(p-acetylphenyl)amino-4,6-dimethylnicotinonitrile | 82% yield, characterized by IR and NMR |
| 3 | Intermediate (step 2 product) | Further functional group modification | Not explicitly detailed | This compound (target) | Requires additional steps |
| 4 | Alcohols + 4,6-dimethyl-2-mercaptopyrimidine nickel(II) complex catalyst | Cross-coupling catalysis | 100°C, anhydrous toluene, inert gas, 24 h | Selective coupling products (potentially phenyl derivatives) | Catalyst 3-5 mol%, alkali present |
Detailed Research Findings and Notes
- The synthetic route involving halogenation followed by nucleophilic substitution is a classical and reliable approach for functionalizing the 2-position of nicotinonitrile derivatives.
- The use of 4-aminoacetophenone introduces a phenyl ring substituted with an acetyl group, which can be modified or removed depending on the final desired compound.
- Spectroscopic data (IR, ^1H NMR, Mass Spectrometry) confirm the structures of intermediates and final products, with characteristic signals for cyano groups, aromatic protons, and methyl substituents.
- The catalytic cross-coupling approach using nickel complexes demonstrates advanced synthetic methodology that can be adapted for selective C-C bond formation in related heterocyclic systems.
- The reaction conditions for cross-coupling emphasize inert atmosphere and precise molar ratios to achieve selectivity and yield.
- Antioxidant activity studies on related nicotinonitrile derivatives suggest that functionalization at the 2-position impacts biological activity, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Amino derivatives.
Substitution: Substituted nicotinonitrile derivatives with various functional groups.
Scientific Research Applications
Chemistry and Synthesis
4,6-Dimethyl-2-phenyl-nicotinonitrile serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Oxidation : Transforming the compound into oxidized derivatives.
- Reduction : Converting the nitrile group into amines.
- Substitution Reactions : Facilitating electrophilic and nucleophilic substitutions at the aromatic ring and nitrile group.
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains.
- Anticancer Activities : Preliminary studies suggest that it may inhibit cancer cell proliferation via specific molecular pathways .
Pharmaceutical Development
The compound is being explored for its therapeutic potential in drug development. Its structural features make it a candidate for:
- Tyrosine Kinase Inhibition : Similar to other nicotinonitriles that have shown efficacy in cancer treatment .
- Drug Formulation : As an intermediate in the synthesis of pharmaceuticals targeting various diseases.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of advanced materials. Its applications extend to:
- Optoelectronics : Some derivatives are being researched for their potential use in electronic devices due to their photophysical properties .
- Chemical Manufacturing : Employed in the synthesis of other functional compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for further drug development .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of this compound using microwave-assisted methods. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and enhancing understanding of their reactivity .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of nicotinonitrile derivatives allows for systematic comparisons with 4,6-Dimethyl-2-phenyl-nicotinonitrile. Key analogs are categorized below:
Substituent Variations at Position 2
- 2-Methoxy-4,6-diphenylnicotinonitrile: Replacing the phenyl group with a methoxy (-OCH₃) and adding a second phenyl at position 5 enhances electronic effects and lipophilicity. This derivative exhibits improved ADMET profiles, including higher metabolic stability and moderate aqueous solubility, as demonstrated by integrated molecular docking and dynamic simulations .
- 2-Amino-4,6-diphenylnicotinonitrile: The amino (-NH₂) group at position 2 introduces hydrogen-bonding capacity, which correlates with increased cytotoxicity (IC₅₀ = 8.2 µM against MCF-7 cells) and fluorescence quantum yield (Φ = 0.42) compared to non-amino analogs .
Alkyl/Arylthio Derivatives
- 2-(Hexylthio)-4,6-dimethylnicotinonitrile: Substituting the phenyl group with a hexylthio (-SC₆H₁₃) chain improves hydrophobicity, influencing antimicrobial activity (MIC = 12.5 µg/mL against S. aureus). Acid hydrolysis of the cyano group to an amide further enhances bioavailability .
- 2-(Benzylthio)-4,6-dimethylnicotinonitrile: The benzylthio moiety increases steric bulk, reducing reactivity in nucleophilic substitutions but improving thermal stability (decomposition temp. >200°C) .
Structural Analogs with Extended Linkers
- 4,6-Dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile: A "fleximer" with a propylene linker between the pyridine and p-tolyl group. This design enhances conformational flexibility, enabling noncovalent interactions (e.g., C─H···π) critical for binding COX-2 (ΔG = -9.8 kcal/mol) and mGluR2 receptors. Single-crystal XRD reveals Z = 4 packing stabilized by intermolecular forces .
Fluorescent and Antimicrobial Derivatives
- 2-Hydroxy-4,6-dimethylnicotinonitrile: The hydroxyl (-OH) group at position 2 enables tautomerization (pyridone ↔ pyridinol), affecting UV-Vis absorption (λₘₐₓ = 320 nm) and antimicrobial potency (MIC = 25 µg/mL against E. coli) .
- Triazole-linked nicotinonitriles: Fusion with 1,2,3-triazole rings via click chemistry amplifies fluorescence intensity (λₑₘ = 450 nm) and broad-spectrum antimicrobial activity (e.g., 89% inhibition of C. albicans) .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Accessibility: this compound is synthesized via straightforward nucleophilic substitutions, whereas analogs like triazole derivatives require multi-step click chemistry .
- Biological Efficacy: Amino and thioalkyl substituents enhance cytotoxicity and antimicrobial activity, respectively, but may compromise solubility .
- Structural Insights : The phenyl group at position 2 in the parent compound facilitates π-stacking in crystal lattices, whereas flexible linkers (e.g., propoxy) enable adaptive binding in protein pockets .
Biological Activity
4,6-Dimethyl-2-phenyl-nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the class of nicotinonitriles characterized by a pyridine ring with two methyl groups at positions 4 and 6, and a phenyl group at position 2. The presence of the cyano group enhances its reactivity, enabling various nucleophilic substitutions and cyclization reactions. This unique structure contributes to its stability and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : It has been shown to inhibit tumor necrosis factor-alpha (TNFα), indicating potential in treating inflammatory diseases such as arthritis .
- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Studies suggest that it can induce apoptosis in cancer cells, particularly in MCF-7 breast cancer cells, where it increased apoptotic cell death significantly .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Inflammatory Pathways : By modulating key inflammatory mediators such as TNFα, the compound can reduce inflammation and associated pain.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by affecting mitochondrial function and promoting cell cycle arrest .
- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-2-phenyl-nicotinonitrile | Methyl substitution at position 4 | Anti-inflammatory properties |
| 4-Ethyl-2-phenyl-nicotinonitrile | Ethyl substitution at position 4 | Antitumor activity |
| 3-Cyano-4,6-dimethylpyridine | Cyano group at position 3 | Antibacterial properties |
| This compound | Dual methyl substitution at positions 4 and 6 | Anti-inflammatory, antimicrobial, anticancer |
This table highlights the unique biological profile of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Anti-inflammatory Studies : Research demonstrated that derivatives of this compound significantly reduced inflammation in animal models .
- Anticancer Efficacy : In vitro studies reported that this compound induced apoptosis in various cancer cell lines. For instance, in MCF-7 cells, it resulted in a notable increase in apoptotic markers .
- Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing strong inhibitory effects compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 4,6-dimethyl-2-phenyl-nicotinonitrile, and how can reaction yields be optimized?
The compound is typically synthesized via acid-catalyzed hydrolysis of precursors like 4,6-dimethyl-2-(alkylthio)nicotinonitriles. Controlled temperature (e.g., 60–80°C) and stoichiometric acid (e.g., H₂SO₄) are critical to avoid side reactions. Recrystallization from methanol or ethanol is commonly used for purification. Yield optimization may involve adjusting reaction time, acid concentration, or precursor substituents (e.g., alkylthio groups) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl and phenyl groups).
- FT-IR : Identification of nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H vibrations.
- Mass Spectrometry (HRMS) : For molecular ion validation. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in structural assignments .
Q. How can impurities in synthesized this compound be identified and mitigated?
Impurities often arise from incomplete hydrolysis or oxidation. Techniques like HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) can detect byproducts. Recrystallization or column chromatography (silica gel, gradient elution) effectively removes these impurities .
Q. What are the key structural features of this compound, and how do they influence reactivity?
The planar pyridine ring, electron-withdrawing nitrile group, and steric hindrance from methyl/phenyl substituents dictate reactivity. The nitrile group facilitates nucleophilic additions, while methyl groups may hinder electrophilic substitution at the 4- and 6-positions .
Q. Which solvents are suitable for crystallizing this compound?
Methanol, ethanol, or acetonitrile are preferred due to moderate polarity. Slow evaporation at room temperature (5–7 days) yields high-quality crystals for X-ray analysis. Crystal packing often reveals intermolecular hydrogen bonds (e.g., C–H⋯N) stabilizing the lattice .
Advanced Research Questions
Q. How can SHELXL or OLEX2 be employed to resolve crystallographic ambiguities in this compound derivatives?
- SHELXL : Refinement of anisotropic displacement parameters for non-hydrogen atoms. Use the TWIN command for twinned crystals.
- OLEX2 : Integration of diffraction data with real-space refinement tools (e.g., DYNPRO ) to model disorder or thermal motion. Hydrogen bonding networks (e.g., N–H⋯N) can be validated using PLATON .
Q. What strategies address contradictory NMR and X-ray data for substituted nicotinonitriles?
Discrepancies (e.g., unexpected NOEs or coupling constants) may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR or DFT calculations (B3LYP/6-31G*) to model conformers. Cross-check with X-ray torsion angles .
Q. How do substituent variations (e.g., halogenation) impact the electronic structure of this compound?
Electron-withdrawing groups (e.g., Cl at position 5) reduce π-electron density on the pyridine ring, altering redox potentials (cyclic voltammetry) and UV-Vis absorption (TD-DFT analysis). Hammett constants (σ) correlate with reaction rates in SNAr mechanisms .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) in nicotinonitrile derivatives?
- Variable Substituents : Systematically replace methyl/phenyl groups with halogens or electron-donating groups.
- Bioactivity Assays : Pair synthetic analogs with enzymatic (e.g., kinase inhibition) or cellular (e.g., cytotoxicity) screens.
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict activity .
Q. How can advanced mass spectrometry (e.g., LC-MS/MS) elucidate degradation pathways of this compound under oxidative conditions?
- Fragmentation Patterns : Monitor [M+H]⁺ ions for cleavage products (e.g., loss of CN group).
- Isotopic Labeling : Use ¹³C-labeled nitrile to trace degradation intermediates.
- Kinetic Studies : Combine with DFT (B3LYP/6-311++G**) to model transition states .
Q. Methodological Notes
- Crystallography : Always validate hydrogen positions using SHELXL’s HFIX command .
- Synthetic Optimization : Design of Experiments (DoE) software (e.g., JMP) can model reaction parameters for yield maximization .
- Data Contradictions : Triangulate NMR, X-ray, and computational data to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
